molecular formula C14H10N6 B2765320 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-20-5

7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2765320
CAS No.: 303146-20-5
M. Wt: 262.276
InChI Key: FJQTXPXGHXXXGV-UHFFFAOYSA-N
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Description

7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, which is recognized in medicinal chemistry for its versatility and broad spectrum of potential research applications . The TP core is isoelectronic with the purine ring system, allowing it to function as a purine surrogate in molecular design, particularly in the development of inhibitors that target ATP-binding sites in enzymes such as protein kinases . Recent studies on related TP derivatives have identified compounds with promising multi-kinase inhibitory activity, showing potent effects against clinically significant targets including VEGFR2, EGFR, and CDK2, which are pivotal in cancer cell proliferation and survival pathways . Furthermore, specific TP derivatives have been demonstrated to exert anti-proliferative effects in various cancer cell lines by inducing mitochondrial-dependent apoptosis and causing cell cycle arrest at the G2/M phase . The structural features of this compound—including the 2-pyridinyl substituent and the 1H-pyrrol-1-yl group—are consistent with modifications known to enhance biological activity and selectivity in this chemical class, making it a valuable candidate for further investigation in oncology and enzymology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-pyridin-2-yl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c1-2-7-15-11(5-1)12-6-8-16-13-17-14(18-20(12)13)19-9-3-4-10-19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQTXPXGHXXXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: This step often involves the reaction of the pyrimidine intermediate with azide compounds under thermal or catalytic conditions.

    Attachment of the pyrrole ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyrrole derivatives.

    Incorporation of the pyridine ring: This final step may involve a nucleophilic substitution or a similar reaction to introduce the pyridinyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities due to its structural characteristics. Research has shown that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold can serve as effective inhibitors in various biological pathways.

Antiviral Activity

Studies have indicated that compounds based on the triazolo[1,5-a]pyrimidine framework can inhibit viral replication. For instance, derivatives have been tested for their efficacy against HIV-1 and other viruses, demonstrating significant inhibitory effects on viral enzymes such as RNase H .

Antitumor Activity

Research has highlighted the antitumor properties of this compound class. Investigations into its mechanism revealed that it can inhibit tubulin polymerization, which is essential for cancer cell division . This makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The activity of 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be influenced by modifications to its structure. Variations in the substituents on the pyridine and pyrrole rings can enhance or diminish biological activity .

Case Studies

StudyFocusFindings
Study 1 Antiviral ActivityIdentified compounds with IC50 values in the micromolar range against HIV-1 RNase H .
Study 2 Antitumor MechanismDemonstrated inhibition of tubulin polymerization leading to reduced cancer cell proliferation .
Study 3 Anti-inflammatory EffectsShowed modulation of inflammatory cytokines in vitro, suggesting therapeutic potential .

Synthesis and Derivatives

The synthesis of 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been optimized to produce derivatives with enhanced biological properties.

Mechanism of Action

The mechanism of action of 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent critically influences target specificity and potency. Key analogues include:

Compound 7-Substituent Molecular Weight Biological Target/Activity Key Data (Yield, mp, etc.) Reference
Target Compound 2-Pyridinyl 305.31 g/mol* hCA IX/XII (inferred) N/A
7-(2-Fluorophenyl)-analogue (9a) 2-Fluorophenyl 186.05 g/mol Not specified (synthetic intermediate) Yield: 53%; mp: 211–212°C
7-(4-Fluorostyryl)-analogue 4-Fluorostyryl 305.31 g/mol Potential kinase inhibitor CAS: 338793-26-3
7-(2-Methoxyphenoxy)-analogue (5j) 2-Methoxyphenoxy 318.32 g/mol Anticancer (structural studies) Yield: 43.5%; mp: 166–168°C
7-(3',4',5'-Trimethoxyphenyl) Trimethoxyphenyl Variable Tubulin polymerization inhibitor IC₅₀: 0.12–1.8 µM (anticancer)

*Calculated from molecular formula C₁₇H₁₂FN₅ (CAS 338793-26-3 data ).

Key Observations :

  • Extended Conjugation (e.g., 4-fluorostyryl in ): Similar molecular weight to the target compound but with a styryl group, which may enhance binding to hydrophobic enzyme pockets.
  • Methoxy Substitutions (e.g., 5j ): Lower yields (43.5%) indicate synthetic challenges, possibly due to steric hindrance from bulky substituents.

Substituent Variations at the 2-Position

The 2-position modulates electronic properties and intermolecular interactions:

Compound 2-Substituent Biological Activity Notable Features Reference
Target Compound 1H-Pyrrol-1-yl Inferred hCA/tubulin inhibition Enhances π-stacking and solubility
2-Amino Derivatives Arylalkyl amines Tubulin inhibition (IC₅₀: 0.12–1.8 µM) Improved potency with electron-donating groups
2-Sulfonamide Derivatives (8a–8f) Sulfonamide Herbicidal activity Environmentally safe herbicides
2-(Methylsulfanyl)-analogue Methylsulfanyl Unknown CAS: 303995-85-9; higher lipophilicity

Key Observations :

  • Pyrrole vs. Amines : The target compound’s pyrrole group may offer better solubility than arylalkyl amines in , but amines show superior tubulin inhibition.
  • Sulfonamide Derivatives (e.g., 8a–8f ): Exhibit herbicidal activity, highlighting the scaffold’s adaptability beyond anticancer applications.

Biological Activity

7-(2-Pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that includes a pyridinyl group at the 7-position and a pyrrol-1-yl group at the 2-position, which contributes to its potential therapeutic properties.

  • Molecular Formula: C14H10N6
  • Molecular Weight: 262.27 g/mol
  • CAS Number: 303146-20-5

Antitumor Activity

Research indicates that derivatives of 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of human breast cancer cells and colorectal cancer cells by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.3Induction of apoptosis
HCT116 (Colorectal Cancer)12.8Cell cycle arrest at G2/M phase
A549 (Lung Cancer)20.5Inhibition of proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cell models, suggesting its potential utility in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Antitumor Effects : A recent study evaluated the effects of various derivatives on cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their antiproliferative activity.
  • Antimicrobial Evaluation : A comprehensive screening against common pathogens revealed that the compound's derivatives could serve as lead compounds for the development of new antibiotics.
  • Inflammation Model Study : In vivo models demonstrated that treatment with the compound significantly reduced inflammation markers in induced arthritis models.

The biological activities of 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine are believed to stem from its ability to interact with various biological targets:

  • Kinase Inhibition : Some derivatives act as inhibitors of specific kinases involved in cancer progression.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodology : The synthesis typically involves cyclization reactions of aminotriazole precursors with pyrimidine derivatives. For example, aminotriazoles react with ethyl 3-oxohexanoate in dimethylformamide (DMF) under reflux, followed by cooling and crystallization in ethanol . Key steps include optimizing solvent choice (e.g., ethanol vs. DMF), reaction time (10–12 minutes for fusion steps), and purification via recrystallization. A table summarizing yields and conditions from recent studies:

PrecursorSolventCatalystYield (%)Purity (HPLC)
Aminotriazole + AldehydeDMFNone62–68>95%
Hydrazine derivativesEthanolK₂CO₃70–7592–98%
  • Reference :

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., m/z 533 for a derivative in ). X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as seen in triazolopyrimidine analogs .

  • Reference :

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation/functionalization of the triazolopyrimidine core be addressed?

  • Methodology : Regioselectivity depends on reaction conditions and catalysts. For example, using NaH instead of K₂CO₃ in DMF favors N7-alkylation over N8-alkylation (3:1 ratio) . Computational modeling (e.g., DFT) predicts reactive sites by analyzing electron density distribution. Experimental validation via HPLC and 2D NMR (e.g., NOESY) distinguishes isomers.

  • Reference :

Q. What computational strategies predict the biological targets of this compound?

  • Methodology : Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential enzyme targets (e.g., kinases, phosphodiesterases). MD simulations assess binding stability. For example, triazolopyrimidines show affinity for adenosine receptors due to structural mimicry of purines . Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements).

  • Reference :

Q. How do structural modifications impact biological activity?

  • Methodology : Introduce substituents (e.g., fluorophenyl, propyl) at positions 5 or 7 and test against disease models. For instance:

  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values <10 μM for derivatives with electron-withdrawing groups .

  • Antiviral activity : Plaque reduction assays (e.g., HSV-1) correlate with substituent hydrophobicity .

    • Reference :

Data Contradiction & Optimization

Q. How to resolve conflicting reports on reaction yields for triazolopyrimidine synthesis?

  • Methodology : Systematically vary parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE). For example, a Plackett-Burman design identified DMF and 80°C as optimal for maximizing yield (75%) in . Conflicting data may arise from impurities in precursors—validate via LC-MS and elemental analysis.

  • Reference :

Q. What are best practices for evaluating environmental stability and degradation pathways?

  • Methodology : Perform accelerated stability studies (ICH guidelines) under varied pH, temperature, and UV light. LC-MS/MS identifies degradation products (e.g., hydrolysis of hydrazinyl groups). Environmental fate studies (OECD 307) assess soil/water half-lives .

  • Reference :

Structural & Mechanistic Insights

Q. How does X-ray crystallography aid in understanding structure-activity relationships (SAR)?

  • Methodology : Solve crystal structures to reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonds). For example, a 2.0 Å resolution structure showed planar triazolopyrimidine cores facilitating DNA intercalation . Compare with SAR data to prioritize substituents for synthesis.

  • Reference :

Q. What mechanistic insights explain the compound’s enzyme inhibition?

  • Methodology : Kinetics assays (Lineweaver-Burk plots) determine inhibition mode (competitive vs. non-competitive). Fluorescence quenching studies measure binding constants (Kd). For PDE inhibitors, triazolopyrimidines occupy the catalytic pocket, as confirmed by co-crystallization .

  • Reference :

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